An In-depth Technical Guide to 6-Methyl-4-phenylchroman-2-one: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 6-Methyl-4-phenylchroman-2-one: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Methyl-4-phenylchroman-2-one (CAS No: 40546-94-9). This compound is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder. This document includes a summary of its physicochemical properties, a detailed synthetic protocol, and an analysis of its structural characteristics. Although direct biological activity data for this intermediate is not extensively documented, its significance is discussed in the context of the pharmacological action of its final product, Tolterodine. Experimental workflows and the relevant biological signaling pathway are visualized using Graphviz diagrams to provide clear and concise representations for research and development purposes.
Chemical Properties and Structure
6-Methyl-4-phenylchroman-2-one, also known as 6-methyl-4-phenyl-3,4-dihydrocoumarin, is a heterocyclic compound featuring a chromanone core substituted with a methyl group at the 6-position and a phenyl group at the 4-position.[1] Its chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of 6-Methyl-4-phenylchroman-2-one
| Property | Value | Reference(s) |
| IUPAC Name | 6-methyl-4-phenyl-3,4-dihydrochromen-2-one | [1] |
| CAS Number | 40546-94-9 | [2][3] |
| Molecular Formula | C₁₆H₁₄O₂ | [4] |
| Molecular Weight | 238.28 g/mol | [4] |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 351.1 °C at 760 mmHg | [2] |
| Density | 1.166 g/cm³ | [2] |
| InChI Key | SUHIZPDCJOQZLN-UHFFFAOYSA-N | [4] |
| SMILES | Cc1ccc2c(c1)C(CC(=O)O2)c3ccccc3 | [4] |
| Solubility | Sparingly soluble in water. | [5] |
Synthesis of 6-Methyl-4-phenylchroman-2-one
A common and efficient method for the synthesis of 6-Methyl-4-phenylchroman-2-one involves the acid-catalyzed reaction of p-cresol with trans-cinnamic acid.[3]
Experimental Protocol
Materials:
-
trans-Cinnamic acid (0.5 kg)
-
p-Cresol (0.401 kg)
-
Xylene (2.2 L)
-
Concentrated sulfuric acid (0.132 kg)
-
Deionized water
-
0.5 N Sodium hydroxide (NaOH) solution
Procedure:
-
A mixture of 0.5 kg of trans-cinnamic acid, 0.401 kg of p-cresol, and 2.2 L of xylene is stirred in a suitable reaction vessel for 15 minutes.
-
Concentrated sulfuric acid (0.132 kg) is slowly added to the mixture under continuous stirring.
-
After the addition of the acid, the reaction mixture is heated to 140-145 °C and stirred until the reaction is complete.
-
The reaction mixture is then cooled to room temperature and washed with 1.0 L of deionized water.
-
The mixture is further cooled to 10-15 °C.
-
A solution of 0.5 N NaOH in deionized water is added dropwise, and the mixture is stirred at the same temperature for 1 hour.
-
The organic layer is separated and washed with deionized water.
-
The organic layer is distilled completely under reduced pressure (30-40 mm Hg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.[3]
Expected Yield: Approximately 0.78 kg (97% yield) with a purity of >95% as determined by HPLC.[3]
Synthesis Workflow Diagram
Spectroscopic Analysis
Detailed experimental spectra for 6-Methyl-4-phenylchroman-2-one are not widely available in the public domain. However, based on its structure, the following spectral characteristics are expected. For comparison, spectral data for the structurally related unsaturated compound, 6-methyl-2-phenyl-4H-chromen-4-one, is available and can serve as a reference, keeping in mind the key structural differences.[6]
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Methyl-4-phenylchroman-2-one is expected to show distinct signals for the aromatic protons, the benzylic proton at the 4-position, the methylene protons at the 3-position, and the methyl protons. The aromatic region would display signals for the protons on the phenyl ring and the substituted benzene ring of the chroman core. The benzylic proton at C4 would likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C3 would also likely appear as a multiplet. The methyl group protons would be a singlet in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit 16 distinct signals corresponding to the 16 carbon atoms in the molecule. Key expected chemical shifts include a signal for the carbonyl carbon of the lactone at the downfield end of the spectrum, signals for the aromatic carbons, a signal for the benzylic carbon at C4, a signal for the methylene carbon at C3, and a signal for the methyl carbon in the upfield region. In the related unsaturated compound, 6-methyl-2-phenyl-4H-chromen-4-one, the carbonyl carbon appears around 178 ppm, and the methyl carbon is observed at approximately 21 ppm.[6]
Mass Spectrometry
The mass spectrum of 6-Methyl-4-phenylchroman-2-one is expected to show a molecular ion peak (M+) corresponding to its molecular weight of 238.28 g/mol . Fragmentation patterns would likely involve the loss of CO₂ from the lactone ring and other characteristic cleavages of the chroman structure.
Biological Activity and Significance
Currently, there is a lack of specific data on the biological activity of 6-Methyl-4-phenylchroman-2-one itself. Its primary significance in the scientific and industrial sectors lies in its role as a crucial intermediate in the synthesis of the pharmaceutical drug Tolterodine.[7]
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[8][9] It acts on M2 and M3 subtypes of muscarinic receptors.[8]
Mechanism of Action of Tolterodine
Tolterodine and its active 5-hydroxymethyl metabolite are competitive antagonists of muscarinic receptors.[10] In the urinary bladder, acetylcholine is the primary neurotransmitter that mediates bladder contraction through its action on muscarinic receptors on the detrusor muscle.[10] By blocking these receptors, tolterodine and its metabolite inhibit bladder contraction, reduce detrusor pressure, and increase the residual urine volume.[10] This antagonism of muscarinic receptors in the bladder leads to the alleviation of the symptoms of overactive bladder.
Signaling Pathway of Tolterodine's Action
The signaling pathway affected by Tolterodine involves the blockade of acetylcholine-mediated activation of muscarinic receptors in the bladder smooth muscle. This prevents the downstream signaling cascade that leads to muscle contraction.
Conclusion
6-Methyl-4-phenylchroman-2-one is a well-characterized chemical compound with established synthetic routes. While it may not possess significant intrinsic biological activity, its role as a key precursor in the manufacture of Tolterodine underscores its importance in medicinal chemistry and drug development. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its application in the synthesis of a clinically significant pharmaceutical agent. Further research could focus on the potential biological activities of this and related chroman-2-one derivatives to explore new therapeutic applications.
References
- 1. 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C16H14O2 | CID 3791643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.molbase.com [m.molbase.com]
- 3. 6-Methyl-4-phenylchroman-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. rsc.org [rsc.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
